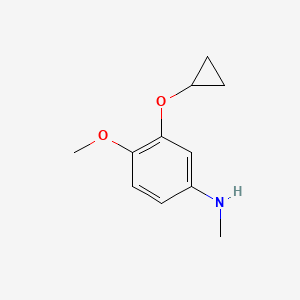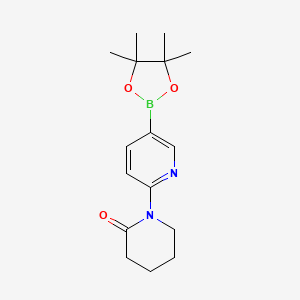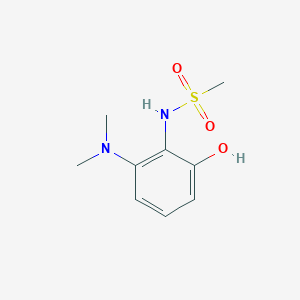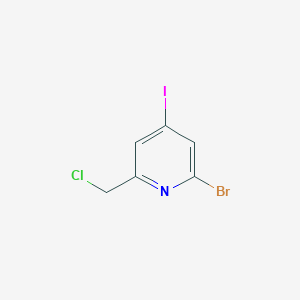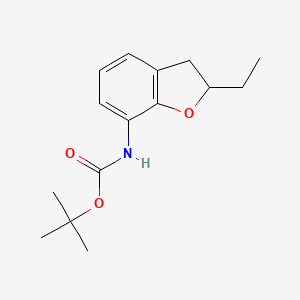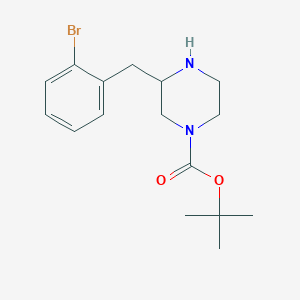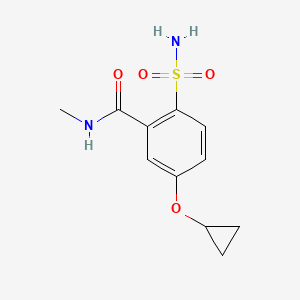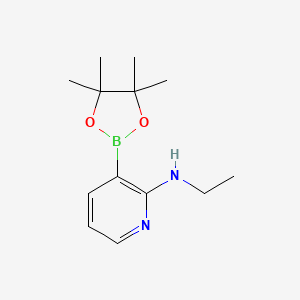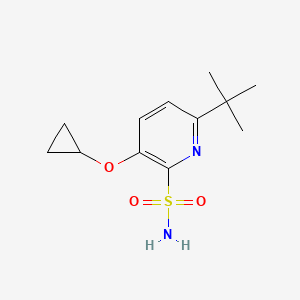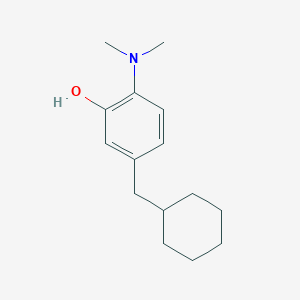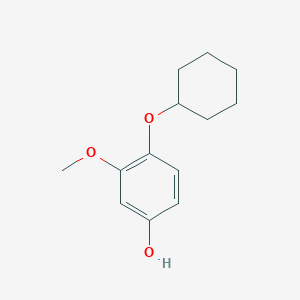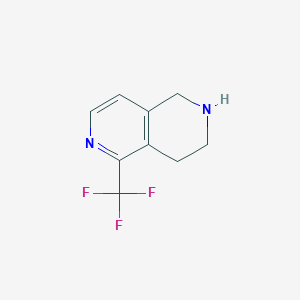
5-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is an organic compound that features a trifluoromethyl group attached to a naphthyridine ring. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the molecules it is part of, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of a naphthyridine precursor with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate as a trifluoromethylating reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar trifluoromethylating agents under controlled conditions to ensure high yield and purity. The choice of reagents and conditions can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its stability and lipophilicity.
Industry: Utilized in the development of agrochemicals and materials with improved stability and performance.
作用機序
The mechanism of action of 5-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Trifluoromethylbenzene: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylindole: Utilized in the synthesis of bioactive molecules.
Uniqueness: 5-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its specific naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable in various research and industrial applications .
特性
分子式 |
C9H9F3N2 |
|---|---|
分子量 |
202.18 g/mol |
IUPAC名 |
5-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-7-2-3-13-5-6(7)1-4-14-8/h1,4,13H,2-3,5H2 |
InChIキー |
NBWZLPHFDXYHDH-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C(=NC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


